Tert-butyl 4-[(5-ethyl-1,3,4-thiadiazol-2-yl)carbamoyl]-1,3-thiazolidine-3-carboxylate
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Overview
Description
Tert-butyl 4-[(5-ethyl-1,3,4-thiadiazol-2-yl)carbamoyl]-1,3-thiazolidine-3-carboxylate is a complex organic compound that belongs to the class of thiadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-[(5-ethyl-1,3,4-thiadiazol-2-yl)carbamoyl]-1,3-thiazolidine-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of tert-butyl 4-hydroxypiperidine-1-carboxylate with various reagents to form the desired thiadiazole derivative . The reaction conditions often include the use of solvents such as ethanol and catalysts like triethylamine to facilitate the formation of the thiadiazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-[(5-ethyl-1,3,4-thiadiazol-2-yl)carbamoyl]-1,3-thiazolidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.
Scientific Research Applications
Tert-butyl 4-[(5-ethyl-1,3,4-thiadiazol-2-yl)carbamoyl]-1,3-thiazolidine-3-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of tert-butyl 4-[(5-ethyl-1,3,4-thiadiazol-2-yl)carbamoyl]-1,3-thiazolidine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-tert-butyl-1,3,4-thiadiazole: Known for its corrosion inhibition properties.
1,1-Dimethyl-3-(5-tert-butyl-1,3,4-thiadiazol-2-yl)urea: Studied for its herbicidal activity.
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2,4-dihydroxythiobenzamide: Investigated for its fungistatic activity.
Uniqueness
Tert-butyl 4-[(5-ethyl-1,3,4-thiadiazol-2-yl)carbamoyl]-1,3-thiazolidine-3-carboxylate is unique due to its specific structure, which allows it to interact with a wide range of molecular targets
Properties
Molecular Formula |
C13H20N4O3S2 |
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Molecular Weight |
344.5 g/mol |
IUPAC Name |
tert-butyl 4-[(5-ethyl-1,3,4-thiadiazol-2-yl)carbamoyl]-1,3-thiazolidine-3-carboxylate |
InChI |
InChI=1S/C13H20N4O3S2/c1-5-9-15-16-11(22-9)14-10(18)8-6-21-7-17(8)12(19)20-13(2,3)4/h8H,5-7H2,1-4H3,(H,14,16,18) |
InChI Key |
CRZXLKUOWBHTCM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)C2CSCN2C(=O)OC(C)(C)C |
Origin of Product |
United States |
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